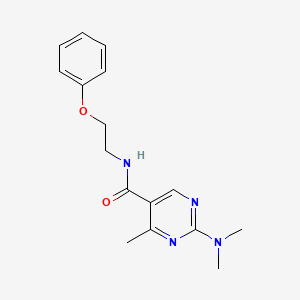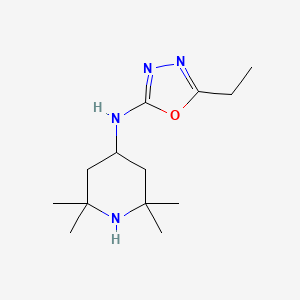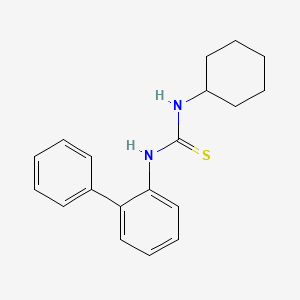
N-ethyl-3-(3-nitrophenyl)-N-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-3-(3-nitrophenyl)-N-phenylacrylamide, also known as ENPPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. ENPPA belongs to the class of acrylamides, which are widely used in various fields, including polymer chemistry, agriculture, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-ethyl-3-(3-nitrophenyl)-N-phenylacrylamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in cell proliferation and viral replication. N-ethyl-3-(3-nitrophenyl)-N-phenylacrylamide has been shown to inhibit the activity of thymidylate synthase, an enzyme that is required for DNA synthesis. It has also been found to inhibit the activity of the HIV reverse transcriptase enzyme, which is required for viral replication.
Biochemical and Physiological Effects:
N-ethyl-3-(3-nitrophenyl)-N-phenylacrylamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-ethyl-3-(3-nitrophenyl)-N-phenylacrylamide has also been found to inhibit cell migration and invasion, which are important processes in cancer metastasis. In addition, N-ethyl-3-(3-nitrophenyl)-N-phenylacrylamide has been shown to induce the production of reactive oxygen species, which can cause oxidative damage to cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-ethyl-3-(3-nitrophenyl)-N-phenylacrylamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. N-ethyl-3-(3-nitrophenyl)-N-phenylacrylamide is also stable under normal laboratory conditions and can be stored for extended periods. However, one limitation of N-ethyl-3-(3-nitrophenyl)-N-phenylacrylamide is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the study of N-ethyl-3-(3-nitrophenyl)-N-phenylacrylamide. One area of research is the development of analogs of N-ethyl-3-(3-nitrophenyl)-N-phenylacrylamide with improved solubility and potency. Another area of research is the investigation of the mechanism of action of N-ethyl-3-(3-nitrophenyl)-N-phenylacrylamide and its analogs. Finally, there is a need for further studies to determine the safety and efficacy of N-ethyl-3-(3-nitrophenyl)-N-phenylacrylamide in animal models and eventually in humans.
Conclusion:
N-ethyl-3-(3-nitrophenyl)-N-phenylacrylamide is a promising compound with potential applications in scientific research. Its ability to inhibit the growth of cancer cells and viral replication makes it a promising candidate for the development of new therapies. Further research is needed to fully understand the mechanism of action of N-ethyl-3-(3-nitrophenyl)-N-phenylacrylamide and its analogs and to determine their safety and efficacy in animal models and humans.
Méthodes De Synthèse
N-ethyl-3-(3-nitrophenyl)-N-phenylacrylamide can be synthesized using a multistep reaction process. The first step involves the reaction of 3-nitroacetophenone with ethyl acrylate in the presence of a base, such as sodium hydroxide, to form a β-ketoester intermediate. The intermediate is then treated with phenylhydrazine to form the corresponding hydrazone. The final step involves the reaction of the hydrazone with acryloyl chloride in the presence of a base to form N-ethyl-3-(3-nitrophenyl)-N-phenylacrylamide.
Applications De Recherche Scientifique
N-ethyl-3-(3-nitrophenyl)-N-phenylacrylamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit anticancer, antiviral, and antibacterial properties. N-ethyl-3-(3-nitrophenyl)-N-phenylacrylamide has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been found to inhibit the replication of the hepatitis C virus and the human immunodeficiency virus (HIV).
Propriétés
IUPAC Name |
(E)-N-ethyl-3-(3-nitrophenyl)-N-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-2-18(15-8-4-3-5-9-15)17(20)12-11-14-7-6-10-16(13-14)19(21)22/h3-13H,2H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRCMGFYUXAHGS-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1=CC=CC=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-ethyl-3-(3-nitrophenyl)-N-phenylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-1H-1,2,3-benzotriazole](/img/structure/B5683955.png)

![1-[(5-amino-4-cyano-3-methyl-2-thienyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5683981.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(5-methyl-1H-pyrazol-1-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5683995.png)
![4-methoxy-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5683998.png)

![2-(dimethylamino)-N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2-(3-methylphenyl)acetamide](/img/structure/B5684006.png)


![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5684021.png)


![3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B5684049.png)